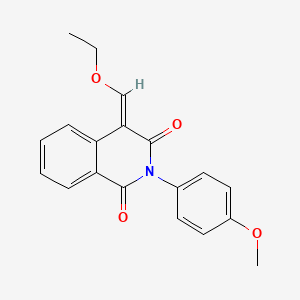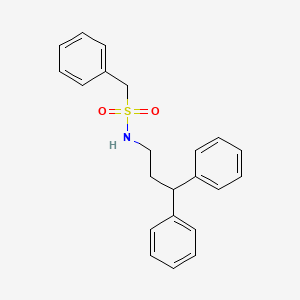![molecular formula C13H14FN3S B7459746 3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole, commonly known as FMPT, is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of FMPT is not well understood. However, it is believed that FMPT exerts its biological activities by inhibiting the function of specific enzymes or proteins. For example, FMPT has been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates, which ultimately leads to fungal cell death.
Biochemical and Physiological Effects
FMPT has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that FMPT can induce apoptosis, inhibit cell growth, and disrupt cell cycle progression in various cancer cell lines. In addition, FMPT has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. In vivo studies have demonstrated that FMPT can reduce tumor growth in mouse models of cancer and improve survival in mouse models of fungal infection.
実験室実験の利点と制限
FMPT has several advantages for lab experiments. First, FMPT is a small molecule, which makes it easy to synthesize and purify. Second, FMPT has a well-defined chemical structure, which makes it easy to characterize using various analytical techniques. Third, FMPT exhibits a range of biological activities, which makes it a versatile tool for studying various biological processes. However, FMPT also has some limitations for lab experiments. For example, FMPT has low solubility in water, which can limit its use in aqueous-based assays. In addition, FMPT can exhibit cytotoxicity at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for FMPT research. First, further studies are needed to elucidate the mechanism of action of FMPT. Second, studies are needed to optimize the synthesis method of FMPT to improve the yield and purity of the compound. Third, studies are needed to develop more water-soluble derivatives of FMPT to expand its use in aqueous-based assays. Fourth, studies are needed to evaluate the potential of FMPT as a lead compound for the development of novel antifungal, anticancer, and antiviral agents. Fifth, studies are needed to investigate the potential of FMPT as a tool for studying various biological processes, such as cell cycle regulation and apoptosis. Overall, FMPT has significant potential for various scientific research applications, and further studies are needed to fully explore its potential.
合成法
FMPT can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzyl chloride with sodium thiomethoxide, which produces 4-fluorobenzyl thiomethyl ether. The second step involves the reaction of 4-fluorobenzyl thiomethyl ether with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of potassium tert-butoxide, which produces FMPT. The overall yield of this process is approximately 50%.
科学的研究の応用
FMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, FMPT has been shown to exhibit antifungal, anticancer, and antiviral activities. In agriculture, FMPT has been shown to exhibit herbicidal and insecticidal activities. In material science, FMPT has been shown to exhibit optoelectronic properties and can be used in the fabrication of organic light-emitting diodes.
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-3-8-17-10(2)15-16-13(17)18-9-11-4-6-12(14)7-5-11/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBQHRWFZHCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC=C)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)